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Compound of Interest

Compound Name:
3-Amino-3-(3-

chlorophenyl)propan-1-ol

Cat. No.: B1352420 Get Quote

An In-depth Technical Guide on the Basic Properties of 3-Amino-3-(3-chlorophenyl)propan-
1-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction
3-Amino-3-(3-chlorophenyl)propan-1-ol is a chiral amino alcohol belonging to the

phenylpropanolamine class of compounds. Its molecular structure, featuring a basic amino

group, a hydroxyl functional group, and a halogenated aromatic ring, makes it a valuable

building block in medicinal chemistry and organic synthesis. The basicity of the amino group,

governed by its pKa, and the overall aqueous solubility are critical physicochemical parameters

that influence the compound's behavior in biological systems, including its absorption,

distribution, metabolism, and excretion (ADME) profile.

This technical guide provides a comprehensive overview of the known basic properties of 3-
Amino-3-(3-chlorophenyl)propan-1-ol and its isomers. Due to the limited availability of

specific experimental data for the 3-chloro isomer, this document also furnishes detailed,

standardized experimental protocols for determining its fundamental physicochemical

properties, namely pKa and aqueous solubility.
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Specific experimental data for 3-Amino-3-(3-chlorophenyl)propan-1-ol is limited in publicly

accessible literature. However, data for its structural isomers and related compounds, along

with computationally predicted values, can provide useful estimates.

Table 1: Summary of Physicochemical Data for 3-Amino-3-(aryl)propan-1-ol Isomers

Property
3-Amino-3-(3-
chlorophenyl)prop
an-1-ol

(S)-3-Amino-3-(4-
chlorophenyl)prop
an-1-ol

3-Amino-3-(2-
chlorophenyl)prop
an-1-ol

CAS Number
68208-25-3

(racemate)[1][2]
886061-26-3[3] 21464-51-7[4]

Molecular Formula C₉H₁₂ClNO[2] C₉H₁₂ClNO[3] C₉H₁₂ClNO[4]

Molecular Weight 185.65 g/mol [2] 185.65 g/mol [3] 185.65 g/mol [4]

Physical Form Not specified
White to yellow

solid[5]

Pale-yellow to Yellow-

brown Solid[6]

pKa
No experimental data

available

14.87 ± 0.10

(Predicted)[5]

No experimental data

available

Solubility
No experimental data

available

No experimental data

available

No experimental data

available

Note: The pKa value presented for the 4-chloro isomer is a computationally predicted value and

should be considered an estimation until experimental verification.

Experimental Protocols
The following sections provide detailed methodologies for the experimental determination of

pKa and aqueous solubility, which are fundamental to characterizing the basic properties of 3-
Amino-3-(3-chlorophenyl)propan-1-ol.

pKa Determination by Potentiometric Titration
This method is a highly accurate and standard procedure for determining the dissociation

constants of ionizable groups.
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Methodology:

Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of 3-Amino-3-
(3-chlorophenyl)propan-1-ol in deionized water to a known concentration (e.g., 0.01 M). If

the compound is supplied as a hydrochloride salt, this single solution can be used for titration

with a base. If it is the free base, it should be titrated with a standardized acid.

Titration Setup: Calibrate a pH meter using at least two standard buffer solutions. Place the

analyte solution in a temperature-controlled vessel and immerse the pH electrode. Use a

calibrated burette to add the titrant.

Titration Procedure: Add standardized 0.1 M NaOH (for the HCl salt) or 0.1 M HCl (for the

free base) in small, precise increments. After each addition, allow the pH reading to stabilize

before recording the value and the total volume of titrant added.

Data Analysis: Plot the measured pH values against the volume of titrant added to generate

a titration curve. The pKa is the pH at which 50% of the amino groups are protonated (the

half-equivalence point). This point can be identified as the center of the buffer region on the

curve. For higher accuracy, the equivalence point can be determined from the inflection point

of the curve, often by calculating the first or second derivative of the plot (ΔpH/ΔV or Δ²pH/

ΔV²).[7]

Aqueous Solubility Determination via the Shake-Flask
Method
The shake-flask method is the benchmark for determining the thermodynamic equilibrium

solubility of a compound.[8]

Methodology:

Sample Preparation: Add an excess amount of solid 3-Amino-3-(3-chlorophenyl)propan-1-
ol to vials containing the aqueous medium of interest (e.g., purified water, 0.1N HCl,

phosphate buffer at pH 7.4).[9] The presence of undissolved solid is essential to ensure

saturation.

Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature

(e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to allow the system to
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reach equilibrium (typically 24 to 72 hours). The equilibrium time should be established by

measuring the concentration at different time points until it becomes constant.[8]

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to

sediment. Alternatively, centrifuge the samples to achieve a clear separation of the solid and

liquid phases.[9]

Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. To prevent

contamination from solid particles, filter the sample through a suitable syringe filter (e.g.,

0.22 µm).

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a

validated analytical technique, such as High-Performance Liquid Chromatography with UV

detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). The

concentration is determined by comparing the analytical response to a calibration curve

prepared with standard solutions of known concentrations.

Biological Context and Potential Interactions
While no specific signaling pathways have been elucidated for 3-Amino-3-(3-
chlorophenyl)propan-1-ol, the broader class of 3-amino-1-phenylpropanol derivatives are

known to be biologically active and serve as crucial intermediates in the synthesis of various

pharmaceuticals.[10] For example, this scaffold is a core component of drugs such as

Fluoxetine and Tomoxetine.[10] Furthermore, related 3-amino-3-phenylpropionamide

derivatives have been identified as potent ligands for the mu-opioid receptor.[11]

The basicity of the amino group in 3-Amino-3-(3-chlorophenyl)propan-1-ol ensures that it will

be predominantly protonated at physiological pH. This cationic center can form key ionic

interactions with anionic residues (e.g., aspartate, glutamate) within the binding sites of

biological targets like G-protein coupled receptors (GPCRs) or neurotransmitter transporters.

The 3-chlorophenyl moiety can participate in hydrophobic, pi-stacking, or halogen bonding

interactions, which can contribute to binding affinity and selectivity.

Visualizations

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://lup.lub.lu.se/luur/download?func=downloadFile&recordOId=2117470&fileOId=2117482
https://www.researchgate.net/publication/335664233_A_review_of_methods_for_solubility_determination_in_biopharmaceutical_drug_characterisation
https://www.benchchem.com/product/b1352420?utm_src=pdf-body
https://www.benchchem.com/product/b1352420?utm_src=pdf-body
https://patents.google.com/patent/KR101644016B1/en
https://patents.google.com/patent/KR101644016B1/en
https://pubmed.ncbi.nlm.nih.gov/10741545/
https://www.benchchem.com/product/b1352420?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1352420?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for Physicochemical
Characterization
The following diagram outlines a standard workflow for the initial physicochemical

characterization of a new chemical entity like 3-Amino-3-(3-chlorophenyl)propan-1-ol.
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Caption: Workflow for Physicochemical Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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